Home > Products > Screening Compounds P124489 > 3-(5-methylisoxazol-3-yl)-5-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
3-(5-methylisoxazol-3-yl)-5-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine -

3-(5-methylisoxazol-3-yl)-5-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Catalog Number: EVT-4520516
CAS Number:
Molecular Formula: C17H20N6O2
Molecular Weight: 340.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-(2-fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 29)

  • Compound Description: Compound 29 is a potent and selective P2X7 antagonist. [] It exhibits robust P2X7 receptor occupancy at low doses in rats with an ED50 value of 0.06 mg/kg. [] This compound was investigated for its potential therapeutic benefit in treating mood disorders. []

(S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 35)

  • Compound Description: Similar to compound 29, compound 35 acts as a potent P2X7 antagonist. [] This compound demonstrates an ED50 value of 0.07 mg/kg in rats and possesses favorable solubility and tolerability profiles in preclinical studies. [] These characteristics led to its selection as a clinical candidate for phase I trials evaluating safety and tolerability in humans. []

1-((1-(substituted)-1H-1,2,3-triazol-4-yl)methyl)-N,3-diphenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamides

  • Compound Description: This series of compounds was designed and synthesized as potential inhibitors of Mycobacterium tuberculosis pantothenate synthetase (PS). [] These derivatives demonstrated varying degrees of antitubercular activity, with some exhibiting promising MIC values against the H37Rv strain and "wild" strains (Spec. 210 and Spec. 192). []
  • Compound Description: This series of eight compounds incorporates both a nitrofuran moiety and a tetrahydropyrazolopyridine (THPP) scaffold. [] These compounds were designed to target ESKAPE pathogens and showed promising antibacterial activity, with some exceeding the potency of nitrofurantoin. []

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

  • Compound Description: JNJ 54166060 is a potent and selective P2X7 antagonist with an ED50 of 2.3 mg/kg in rats. [] It shows promising pharmacological properties including high oral bioavailability, low-moderate clearance in preclinical species, acceptable safety margins in rats, and a predicted human dose of 120 mg QD. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

  • Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor developed for treating severe asthma. [] It exhibits high potency and selectivity for SYK, making it a valuable tool for investigating the role of SYK in inflammatory diseases.

Properties

Product Name

3-(5-methylisoxazol-3-yl)-5-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

IUPAC Name

1-[3-(5-methyl-1,2-oxazol-3-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-3-(3-methylpyrazol-1-yl)propan-1-one

Molecular Formula

C17H20N6O2

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C17H20N6O2/c1-11-3-7-23(20-11)8-5-16(24)22-6-4-14-13(10-22)17(19-18-14)15-9-12(2)25-21-15/h3,7,9H,4-6,8,10H2,1-2H3,(H,18,19)

InChI Key

RZEKKYCPFLPOMD-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1)CCC(=O)N2CCC3=C(C2)C(=NN3)C4=NOC(=C4)C

Canonical SMILES

CC1=NN(C=C1)CCC(=O)N2CCC3=C(C2)C(=NN3)C4=NOC(=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.